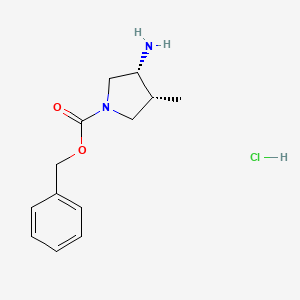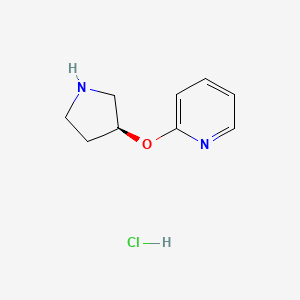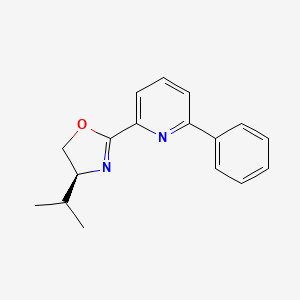
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Descripción general
Descripción
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It serves as a novel chiral auxiliary for the asymmetric synthesis of ruthenium polypyridyl complexes (Kraack, Harms, & Meggers, 2013).
It's used to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker, Brkic, Sargent, Skelton, & White, 2000).
It plays a role in the three-step synthesis of a related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, with an overall yield of 64% (Shimizu, Holder, & Stoltz, 2013).
The compound is highlighted in a study for its surprising conformational stability as a novel phosphonooxazole ligand (Baltzer, Macko, Schaffner, & Zehnder, 1996).
It's used in the asymmetric polymerization of N-vinylcarbazole (Hu, Cao, Huang, & Liang, 2015).
The compound has shown potential in exhibiting antioxidant and antimicrobial activities (Saundane & Manjunatha, 2016).
It's used in the homopolymerization and copolymerization of N‐substituted maleimides (Huang, Cao, Hu, & Liang, 2015).
The compound is suited for the addition of alkylzinc reagents to aliphatic aldehydes (Wipf & Wang, 2002).
It's part of Group 4 metal complexes showing helical screw-shaped molecular entities (Lee et al., 2009).
Propiedades
IUPAC Name |
(4S)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZWXYRFWPQSW-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B8136675.png)
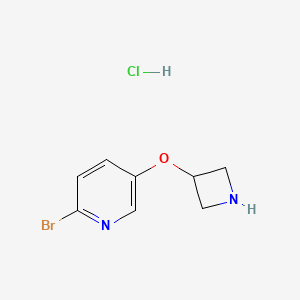

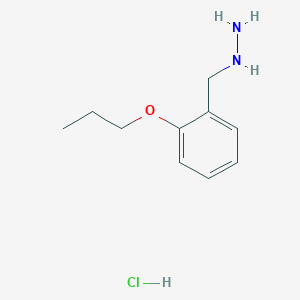


![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)

